"physical and chemical properties of 2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine"
"physical and chemical properties of 2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine"
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Molecule
This technical guide delves into the physical and chemical properties of 2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine, a complex heterocyclic compound. It is important to preface this guide by noting that while the existence of this molecule is confirmed, detailed experimental data in the public domain is scarce. This document, therefore, synthesizes the available information from chemical databases and extrapolates knowledge from closely related dibenzo[b,f]diazocine analogues to provide a comprehensive overview for research and development purposes. The insights within are grounded in the established chemistry of this class of compounds, offering a robust starting point for further investigation.
Molecular Identity and Core Characteristics
2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine is a substituted eight-membered heterocyclic ring system. The core dibenzo[b,f]diazocine structure is characterized by two benzene rings fused to a central diazocine ring. In this specific derivative, two chlorine atoms are substituted at the 2 and 8 positions of the benzo rings, and two phenyl groups are attached to the 6 and 12 positions of the diazocine ring.
Structural Representation
Caption: 2D representation of the molecular structure.
Key Identifiers
| Identifier | Value |
| CAS Number | 3646-61-5[1] |
| Molecular Formula | C₂₆H₁₆Cl₂N₂[1] |
| Molecular Weight | 427.33 g/mol [1] |
| IUPAC Name | 2,8-dichloro-6,12-diphenyldibenzo[b,f][1][2]diazocine |
| InChI | InChI=1S/C26H16Cl2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H[1] |
| InChIKey | MQGFJTPZIBDFDR-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)N2C3=CC(=CC=C3)Cl.C4=C(C=C(C=C4)Cl)N(C2=C5)C5=CC=CC=C5C6=CC=CC=C6[1] |
Physical and Spectroscopic Properties
Physical Properties
| Property | Value | Source |
| Appearance | Pale Yellow Solid | CymitQuimica[1] |
| Storage Temperature | 2-8°C | AA BLOCKS, INC.[3] |
| XLogP3-AA (Computed) | 7.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Data
A comprehensive, experimentally validated set of spectroscopic data is not currently available in the public domain. However, a mass spectrum is accessible through PubChem.
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Mass Spectrometry: The PubChem entry for this compound (CID 19276) includes a mass spectrum. The molecular ion peak [M]+ would be expected at m/z 426.0691, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Chemical Properties and Reactivity
The chemical behavior of 2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine is dictated by the dibenzo[b,f]diazocine core and the influence of its substituents.
The Dibenzo[b,f]diazocine Core
The central eight-membered ring imparts a non-planar, tub-like conformation to the molecule. This structural feature is a key determinant of its reactivity and potential for exhibiting planar chirality. The nitrogen atoms in the diazocine ring possess lone pairs of electrons, making them potential sites for protonation, alkylation, and coordination with metal centers.
Influence of Substituents
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2,8-Dichloro Groups: The electron-withdrawing nature of the chlorine atoms can influence the electron density of the benzene rings, affecting their susceptibility to electrophilic aromatic substitution. These positions also offer potential sites for modification through cross-coupling reactions.
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6,12-Diphenyl Groups: The phenyl substituents provide steric bulk around the nitrogen atoms, which can modulate the accessibility of the lone pairs and influence the overall conformation of the molecule.
Known Reactions of the Dibenzo[b,f]diazocine Scaffold
Research on related dibenzo[b,f]diazocine derivatives has shown that the core structure can undergo various transformations:
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Reduction: The imine bonds within the diazocine ring can be susceptible to reduction, leading to the corresponding dihydro and tetrahydro derivatives. One study reported that reductions of 2,8-dichloro-6,12-diphenyldibenzo[b,f][1][2]diazocine yielded both dihydro and tetrahydro products[4].
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N-Alkylation and N-Acylation: The nitrogen atoms can be functionalized through reactions with alkyl halides or acylating agents, allowing for the introduction of various side chains.
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Cyclization and Rearrangement: Under certain conditions, the diazocine ring can undergo rearrangement or further cyclization reactions. For instance, some derivatives have been observed to rearrange to form indolo[3,2-b]indoles[4].
Synthesis and Manufacturing
A detailed, step-by-step experimental protocol for the synthesis of 2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of analogous dibenzo[b,f]diazocine derivatives.
Proposed Synthetic Pathway
A common and effective method for the synthesis of the dibenzo[b,f]diazocine core involves a two-step process:
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Condensation: The initial step typically involves the condensation of a substituted 2-aminobenzophenone with a suitable amine or another aniline derivative. For the target molecule, this could involve the self-condensation of a 2-amino-5-chlorobenzophenone derivative or a related precursor.
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Cyclization: The intermediate from the condensation step is then subjected to a cyclization reaction to form the eight-membered diazocine ring. This is often promoted by an acid catalyst.
Caption: Proposed general synthetic workflow.
Key Considerations for Synthesis
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Starting Material Selection: The choice of the initial substituted anilines or benzophenones is critical for introducing the desired chloro and phenyl substituents at the correct positions.
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Reaction Conditions: Optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, is crucial for achieving good yields and minimizing the formation of side products.
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Purification: Chromatographic techniques are likely necessary to purify the final product from unreacted starting materials and any byproducts.
Potential Applications and Areas of Research
While specific applications for 2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine have not been extensively reported, the broader class of dibenzo[b,f]diazocine derivatives has shown promise in several fields:
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Medicinal Chemistry: The rigid, three-dimensional structure of the dibenzo[b,f]diazocine scaffold makes it an attractive template for the design of bioactive molecules. Some derivatives have been investigated for their potential as tryptase inhibitors and for their cytotoxic effects against cancer cell lines[5].
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Organic Electronics: The conjugated π-system of the dibenzo[b,f]diazocine core suggests potential applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
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Photochemistry: The photochemical properties of substituted dibenzodiazocines have been a subject of interest, with studies exploring their potential as molecular photoswitches[6].
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine is not publicly available. Therefore, it should be handled with the care and precautions appropriate for a novel chemical compound with limited toxicological data.
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
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Storage: As recommended by suppliers, the compound should be stored in a cool, dry place at 2-8°C[3].
Conclusion and Future Directions
2,8-dichloro-6,12-diphenyldibenzo[b,f]diazocine represents a fascinating yet underexplored molecule within the dibenzo[b,f]diazocine family. While basic identifiers and some computed properties are known, a significant gap exists in the experimental data regarding its synthesis, physical and chemical properties, and biological activity. The information compiled in this guide serves as a foundational resource for researchers interested in this compound. Future research should focus on developing and publishing a detailed synthetic protocol, followed by a thorough experimental characterization of its properties. Such studies will be invaluable in unlocking the full potential of this and related compounds in medicinal chemistry, materials science, and beyond.
References
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Wan, J.-P., et al. (2014). Synthesis of dibenzo-[b,f][1][2]diazocine-based hosts and their assembly behaviors with C60. Tetrahedron Letters, 55(22), 3364-3367.
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Harper, N. J., & Sprake, J. M. (1969). Derivatives of 5,6,11,12-tetrahydrodibenzo[b,f][1][6]diazocine and 5,6,11,12-tetrahydrodibenzo[b,f][1][2]diazocine. Journal of the Chemical Society C: Organic, 882-886.
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Jaen, J. C., et al. (1992). 6,12-Diphenyldibenzo[b,f][1][2]diazocine as an Electron-Capture Agent: Efficient Mechanistic Probe for SET Processes and Reagent for the Oxidative Dimerization of Benzylic Organometallics. The Journal of Organic Chemistry, 57(16), 4383–4389.
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Maji, M., et al. (2023). Substrate Switchable Pathway for Selective Construction of Bridged Dibenzo[b,f][1][2]diazocines and Bridged Spiromethanodibenzo[b,e]azepines. The Journal of Organic Chemistry, 88(5), 2923–2933.
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Harper, N. J., & Sprake, J. M. (1966). Some derivatives of 5,6,11,12-tetrahydrodibenzo[b,f][1][6]diazocine. Journal of the Chemical Society C: Organic, 1966, 1311-1314.
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Faroughi, M., et al. (2007). 2,8-Dichloro-6H,12H-5,11-methanodibenzo[b,f][1][2]diazocine. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2695.
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Bieszczad, B., et al. (2020). Unsymmetrically-Substituted 5,12-dihydrodibenzo[b,f][1][6]diazocine-6,11-dione Scaffold—A Useful Tool for Bioactive Molecules Design. Molecules, 25(12), 2855.
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- Carter, K. C., et al. (2024). Multifunctional Nanoparticles of Porphyrins and Phthalocyanines: Review of Synthetic Strategies and Emerging Applications.
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- Szostak, M., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(16), 3845.
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